Cas no 20197-55-1 (6,8-dichloro-[1,3]dioxolo[4,5-g]quinazoline)
![6,8-dichloro-[1,3]dioxolo[4,5-g]quinazoline structure](https://ja.kuujia.com/scimg/cas/20197-55-1x500.png)
6,8-dichloro-[1,3]dioxolo[4,5-g]quinazoline 化学的及び物理的性質
名前と識別子
-
- 6,8-dichloro-[1,3]dioxolo[4,5-g]quinazoline
- 20197-55-1
- 6,8-DICHLORO[1,3]DIOXOLO[4,5-G]QUINAZOLINE
- 6,8-DICHLORO-[1,3]DIOXOLO[4,5-G]QUINAZOLINE
- MFCD10697889
- SY292065
- AB60747
- CS-0449304
- SCHEMBL7163627
-
- MDL: MFCD10697889
- インチ: InChI=1S/C9H4Cl2N2O2/c10-8-4-1-6-7(15-3-14-6)2-5(4)12-9(11)13-8/h1-2H,3H2
- InChIKey: FDXFQHNKDXERIJ-UHFFFAOYSA-N
- SMILES: C1=C2C(=CC3=C1OCO3)N=C(Cl)N=C2Cl
計算された属性
- 精确分子量: 241.9649828g/mol
- 同位素质量: 241.9649828g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 0
- 複雑さ: 256
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.3
- トポロジー分子極性表面積: 44.2Ų
6,8-dichloro-[1,3]dioxolo[4,5-g]quinazoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A159002305-1g |
6,8-Dichloro[1,3]dioxolo[4,5-g]quinazoline |
20197-55-1 | 95% | 1g |
$1505.49 | 2023-09-02 | |
eNovation Chemicals LLC | Y1198445-1g |
6,8-Dichloro-[1,3]dioxolo[4,5-g]quinazoline |
20197-55-1 | 95% | 1g |
$1540 | 2025-02-26 | |
Alichem | A159002305-250mg |
6,8-Dichloro[1,3]dioxolo[4,5-g]quinazoline |
20197-55-1 | 95% | 250mg |
$602.41 | 2023-09-02 | |
eNovation Chemicals LLC | Y1198445-1g |
6,8-Dichloro-[1,3]dioxolo[4,5-g]quinazoline |
20197-55-1 | 95% | 1g |
$1540 | 2025-02-24 | |
eNovation Chemicals LLC | Y1198445-1g |
6,8-Dichloro-[1,3]dioxolo[4,5-g]quinazoline |
20197-55-1 | 95% | 1g |
$1540 | 2024-07-19 |
6,8-dichloro-[1,3]dioxolo[4,5-g]quinazoline 関連文献
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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8. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
6,8-dichloro-[1,3]dioxolo[4,5-g]quinazolineに関する追加情報
Comprehensive Analysis of 6,8-Dichloro-[1,3]dioxolo[4,5-g]quinazoline (CAS No. 20197-55-1)
The compound 6,8-dichloro-[1,3]dioxolo[4,5-g]quinazoline (CAS No. 20197-55-1) is a specialized heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a quinazoline core fused with a dioxolo ring and two chlorine substituents, makes it a valuable intermediate for synthesizing bioactive compounds. Researchers are increasingly exploring its potential in drug discovery, particularly in targeting enzymes and receptors involved in metabolic disorders and inflammatory diseases.
One of the most searched questions about 6,8-dichloro-[1,3]dioxolo[4,5-g]quinazoline revolves around its synthetic applications and mechanism of action. Recent studies highlight its role as a precursor for kinase inhibitors, which are pivotal in cancer therapy. The compound's chlorinated quinazoline scaffold is known to enhance binding affinity to ATP pockets in kinases, a feature highly sought after in precision medicine. This aligns with the growing demand for targeted therapies and personalized medicine, topics dominating scientific discussions today.
Another hot topic is the green chemistry approach to synthesizing 6,8-dichloro-[1,3]dioxolo[4,5-g]quinazoline. With sustainability being a global priority, researchers are optimizing its production to minimize hazardous byproducts. Techniques like microwave-assisted synthesis and catalytic hydrogenation are being explored to improve yield and reduce environmental impact. These advancements resonate with the ESG (Environmental, Social, and Governance) trends in the chemical industry.
The compound's physicochemical properties also attract interest. Its moderate solubility in organic solvents and stability under ambient conditions make it suitable for high-throughput screening in drug development. Analytical techniques such as HPLC and LC-MS are commonly employed to characterize its purity, a critical factor for regulatory compliance in pharmaceuticals. This ties into the broader conversation about quality control and Good Manufacturing Practices (GMP).
In agrochemistry, 6,8-dichloro-[1,3]dioxolo[4,5-g]quinazoline is investigated for its potential as a plant growth regulator. Its ability to modulate specific biochemical pathways could lead to crops with enhanced stress resistance, addressing food security challenges. This application aligns with the surge in searches for sustainable agriculture solutions and climate-resilient crops.
Future research directions may focus on structure-activity relationship (SAR) studies to refine its bioactivity. Computational tools like molecular docking and QSAR modeling are expected to play a key role, reflecting the integration of AI in drug discovery. As the scientific community continues to unravel its potential, 6,8-dichloro-[1,3]dioxolo[4,5-g]quinazoline remains a compound of high relevance in interdisciplinary research.
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